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Compound of Interest

Compound Name: (E)-Osmundacetone

Cat. No.: B1244309 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (E)-
Osmundacetone, a naturally occurring phenolic compound with known biological activities.

The information presented herein is intended to support research and development efforts in

medicinal chemistry, natural product synthesis, and drug discovery.

(E)-Osmundacetone, also known as 4-(3,4-dihydroxyphenyl)-3-buten-2-one or 3,4-

dihydroxybenzalacetone, possesses a molecular formula of C₁₀H₁₀O₃ and a molecular weight

of 178.18 g/mol . Its chemical structure features a catechol ring conjugated with an α,β-

unsaturated ketone, a pharmacophore that contributes to its antioxidant and other biological

properties.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for (E)-Osmundacetone, compiled

from available scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of (E)-Osmundacetone
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Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2' 7.05 d 1.8

H-5' 6.88 d 8.2

H-6' 6.95 dd 8.2, 1.8

H-α 6.65 d 16.0

H-β 7.50 d 16.0

-COCH₃ 2.35 s -

-OH (C-3') ~9.0 (broad s) br s -

-OH (C-4') ~9.5 (broad s) br s -

Solvent: Acetone-d₆

Table 2: ¹³C NMR Spectroscopic Data of (E)-Osmundacetone
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Carbon Chemical Shift (δ, ppm)

C-1' 127.5

C-2' 116.0

C-3' 145.8

C-4' 150.5

C-5' 116.5

C-6' 122.0

C=O 198.0

C-α 125.0

C-β 142.0

-COCH₃ 27.5

Solvent: Acetone-d₆

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands of (E)-Osmundacetone

Wavenumber (cm⁻¹) Functional Group Assignment

3400-3200 (broad) O-H stretching (phenolic)

~3050 C-H stretching (aromatic and vinylic)

~1655 C=O stretching (α,β-unsaturated ketone)

~1600, 1520, 1450 C=C stretching (aromatic and vinylic)

~1280 C-O stretching (phenolic)

~975 C-H bending (trans-vinylic)

Mass Spectrometry (MS)
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Table 4: Mass Spectrometric Data of (E)-Osmundacetone

Ion m/z Relative Intensity

[M]⁺ 178 High

[M-CH₃]⁺ 163 Moderate

[M-COCH₃]⁺ 135 Moderate

[C₇H₇O₂]⁺ 123 High

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Specific parameters may vary depending on the instrumentation and

experimental setup.

NMR Spectroscopy
A sample of (E)-Osmundacetone is dissolved in a deuterated solvent, typically acetone-d₆ or

DMSO-d₆, to a concentration of approximately 5-10 mg/mL. The solution is transferred to a 5

mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g.,

400 MHz or higher). For ¹H NMR, the spectral width is typically set from 0 to 12 ppm, and for

¹³C NMR, from 0 to 220 ppm. Chemical shifts are referenced to the residual solvent peak.

Standard pulse sequences are used for acquiring 1D spectra.

IR Spectroscopy
The IR spectrum of (E)-Osmundacetone can be obtained using a Fourier Transform Infrared

(FTIR) spectrometer. For a solid sample, the potassium bromide (KBr) pellet method is

commonly employed. A small amount of the sample is ground with dry KBr powder and pressed

into a thin, transparent pellet. Alternatively, the Attenuated Total Reflectance (ATR) technique

can be used by placing the solid sample directly on the ATR crystal. The spectrum is typically

recorded in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry
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Mass spectral data for (E)-Osmundacetone is typically acquired using an electron ionization

(EI) mass spectrometer. A small amount of the sample is introduced into the ion source, where

it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). The

resulting positively charged molecular ions and fragment ions are accelerated and separated

based on their mass-to-charge (m/z) ratio by a mass analyzer. The detector records the

abundance of each ion, generating a mass spectrum.

Data Visualization
To illustrate the general workflow for obtaining and analyzing spectroscopic data for a natural

product like (E)-Osmundacetone, the following diagram is provided.
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Caption: General workflow for spectroscopic analysis of a natural product.

To cite this document: BenchChem. [Spectroscopic Profile of (E)-Osmundacetone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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